

# ER21355 performance in published EGFR inhibitor studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ER21355  |           |
| Cat. No.:            | B8639899 | Get Quote |

# No Publicly Available Data on EGFR Inhibitor ER21355

Following a comprehensive search of published scientific literature, no studies or data were found for an epidermal growth factor receptor (EGFR) inhibitor specifically designated as "ER21355." This suggests that "ER21355" may be an internal development code that has not yet been publicly disclosed in scientific publications, a misidentification, or a compound that has not been the subject of published research.

Consequently, a comparison guide detailing the performance of **ER21355** against other EGFR inhibitors, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation "**ER21355**" and consult internal documentation or await public disclosure of data through scientific conferences or peer-reviewed publications.

For reference, a wealth of information is available on numerous other EGFR inhibitors that have been extensively studied and compared in the scientific literature. These include first-generation inhibitors like gefitinib and erlotinib, second-generation inhibitors such as afatinib and dacomitinib, and third-generation inhibitors like osimertinib. These compounds have been evaluated for their efficacy against various EGFR mutations, including wild-type, L858R, T790M, and C797S, in both preclinical and clinical settings.[1][2][3]



Should "**ER21355**" be a different designation for a known EGFR inhibitor, or if data becomes publicly available in the future, a detailed comparison guide can be generated.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ER21355 performance in published EGFR inhibitor studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8639899#er21355-performance-in-published-egfr-inhibitor-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com